molecular formula C18H12N2O5 B10885619 4-(2,4-Dinitrophenoxy)biphenyl CAS No. 6312-88-5

4-(2,4-Dinitrophenoxy)biphenyl

Cat. No.: B10885619
CAS No.: 6312-88-5
M. Wt: 336.3 g/mol
InChI Key: DIRVWEVJWFMTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dinitrophenoxy)biphenyl is an organic compound characterized by the presence of a biphenyl core substituted with a 2,4-dinitrophenoxy group

Preparation Methods

The synthesis of 4-(2,4-dinitrophenoxy)biphenyl typically involves the reaction of 4,4’-biphenyl diphenol with 2,4-dinitro halogenated benzene. The reaction is carried out in the presence of a salt-forming agent and an organic solvent under reflux conditions for 6 to 18 hours. After the reaction, the solution is concentrated, cooled, and water is added to precipitate the solid product, which is then filtered, washed, and dried .

Chemical Reactions Analysis

4-(2,4-Dinitrophenoxy)biphenyl undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of nitro groups, which are electron-withdrawing and make the aromatic ring more susceptible to nucleophilic attack.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.

    Oxidation: The compound can also undergo oxidation reactions, where the phenolic hydroxyl group can be oxidized to a quinone structure under specific conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,4-Dinitrophenoxy)biphenyl has several applications in scientific research:

    Fluorescence Probes: The compound is used in the synthesis of fluorescence probes for the detection of hydrogen sulfide.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Chemical Sensors: Due to its reactivity, this compound can be used in the development of chemical sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 4-(2,4-dinitrophenoxy)biphenyl in its applications often involves the interaction of its nitro groups with target molecules. For example, in fluorescence probes, the nitro groups participate in photoinduced electron transfer (PET) mechanisms, leading to fluorescence changes upon interaction with specific analytes like hydrogen sulfide . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

4-(2,4-Dinitrophenoxy)biphenyl can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its biphenyl core, which provides additional stability and potential for further functionalization compared to simpler aromatic compounds.

Properties

CAS No.

6312-88-5

Molecular Formula

C18H12N2O5

Molecular Weight

336.3 g/mol

IUPAC Name

2,4-dinitro-1-(4-phenylphenoxy)benzene

InChI

InChI=1S/C18H12N2O5/c21-19(22)15-8-11-18(17(12-15)20(23)24)25-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12H

InChI Key

DIRVWEVJWFMTCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.